N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(Butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (hereafter referred to as the target compound) is a synthetic derivative of 1,2,4-triazole fused with adamantane, a rigid bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design . Its structure features a butylsulfanyl group at position 5 of the triazole ring, a 2-ethyl-6-methylphenyl substituent at position 4, and an adamantane-1-carboxamide moiety linked via a methylene bridge. This compound is synthesized through cyclization of hydrazinecarbothioamide precursors followed by alkylation with α-halogenoalkanes in alkaline media, as described in analogous protocols .
The adamantane-triazole scaffold is associated with diverse biological activities, including antihypoxic, antiviral, and enzyme-modulating properties, depending on substituent variations . Below, we systematically compare the target compound with structurally related derivatives.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-6-10-33-26-30-29-23(31(26)24-18(3)8-7-9-22(24)5-2)17-28-25(32)27-14-19-11-20(15-27)13-21(12-19)16-27/h7-9,19-21H,4-6,10-17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADTVCBHDSOVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based reagent.
Addition of Substituents: The butylsulfanyl and ethyl-methylphenyl groups are added through various substitution reactions, often involving organometallic reagents or other nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazole ring or adamantane core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It may be used in the development of new industrial chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The adamantane core may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bulky aryl groups at position 4 (e.g., 2-ethyl-6-methylphenyl) correlate with enhanced CNS activity, while C₄–C₆ alkylsulfanyl chains optimize antihypoxic effects .
- Pharmacokinetics : The adamantane moiety in the target compound likely extends half-life but may reduce oral bioavailability due to low aqueous solubility .
- Contradictions : While longer alkyl chains improve lipophilicity, excessive length (e.g., C₇–C₁₀) diminishes solubility and activity, highlighting the need for balanced design .
Biological Activity
N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates a triazole ring , an adamantane core , and a butylsulfanyl group , which contribute to its unique properties and potential applications in medicinal chemistry. The exploration of its biological activity is crucial for understanding its therapeutic potential, particularly in antimicrobial and anticancer domains.
Chemical Structure
The molecular formula of the compound is , indicating a significant molecular weight due to the presence of multiple heteroatoms. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring known for its biological activity. |
| Adamantane Core | Provides rigidity and hydrophobic characteristics. |
| Butylsulfanyl Group | Enhances reactivity and biological interactions. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing key biological pathways.
- Stability and Bioavailability : The adamantane core enhances stability, allowing effective target engagement.
Biological Activities
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings often display significant antimicrobial properties. The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer effects through apoptosis induction in cancer cells and inhibition of tumor growth.
Comparative Analysis
To contextualize the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,4-Triazole Derivatives | Similar triazole structure | Varied side chains affect potency |
| Adamantane Derivatives | Adamantane core | Known for antiviral applications |
| Sulfur-containing Compounds | Presence of sulfur | Unique reactivity patterns |
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis involves multiple steps including the formation of the triazole ring via cyclization reactions and subsequent introduction of the adamantane core through nucleophilic substitution. Optimization of reaction conditions is critical for achieving high yields.
- Biological Evaluation : In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, a study indicated that derivatives with similar structures exhibited IC50 values in the low micromolar range against certain cancer cell lines.
- Metabolic Profiling : Research utilizing LC-MS has provided insights into the metabolic pathways of adamantane-based compounds, highlighting oxidative metabolism as a primary pathway which may also apply to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
